molecular formula C17H25N3O3S B2404949 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421475-92-4

8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2404949
CAS No.: 1421475-92-4
M. Wt: 351.47
InChI Key: NYFXRPNAVLVGBI-UHFFFAOYSA-N
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Description

8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic organic compound designed for research and development purposes. This molecule features a complex tetrahydropyrimidothiazine core structure, a chemical scaffold known to be of significant interest in pharmaceutical and agrochemical research due to its potential biological activity. The compound is substituted with a tert-butyl group for enhanced steric and metabolic properties and a tetrahydrofuran-2-yl)methyl carboxamide moiety, which can influence its solubility and binding characteristics. Fused pyrimidine-thiazine structures similar to this core have been investigated in scientific literature for their utility as key intermediates in synthetic organic chemistry and for their potential antimicrobial properties . Researchers may explore this compound as a building block for the synthesis of more complex molecules or as a candidate for in vitro biological screening. Strictly for research purposes and not for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

8-tert-butyl-6-oxo-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-17(2,3)13-7-14(21)20-9-11(10-24-16(20)19-13)15(22)18-8-12-5-4-6-23-12/h7,11-12H,4-6,8-10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFXRPNAVLVGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421475-92-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidines and thiazines, characterized by its unique structure which includes a tetrahydrofuran moiety. Its molecular formula is C16_{16}H22_{22}N4_{4}O2_{2}S, and it possesses a molecular weight of approximately 342.43 g/mol. The presence of the tert-butyl group and the thiazine ring contributes to its stability and biological activity.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase and dihydrofolate reductase .
  • Selective Targeting : Some compounds demonstrate selective uptake by tumor cells expressing folate receptors (FRs), enhancing their efficacy against cancer cells while minimizing effects on normal tissues .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific checkpoints, preventing tumor cell proliferation.
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties that could contribute to their protective effects against oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • A study published in Nature demonstrated that pyrimidine derivatives showed potent activity against various cancer cell lines, with IC50_{50} values in the nanomolar range .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazine-containing compounds revealed that modifications to the side chains significantly influenced their antitumor efficacy .

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanismReference
Compound AAntitumorEnzyme inhibition
Compound BAntiviralCell cycle arrest
This compoundPotentially antitumorUnknown (further research needed)

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of thiazine and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives exhibited broad-spectrum antibacterial activity, suggesting that the thiazine component in this compound may confer similar properties .

Anticancer Potential

Compounds containing thiazine rings have been investigated for their anticancer properties. The structural features of 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide might contribute to inhibiting tumor growth through mechanisms involving apoptosis induction or cell cycle arrest. A study on related thiazole compounds highlighted their potential as anticancer agents by targeting specific cellular pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazine derivatives are well-documented. The compound's ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Pharmacological Insights

Pharmacological studies have demonstrated that compounds with similar structures can act as inhibitors for various enzymes and receptors involved in disease processes. For example, some thiazole derivatives have been shown to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This suggests potential applications in developing antibiotics.

Agricultural Applications

There is emerging interest in the use of heterocyclic compounds like this one as agrochemicals due to their bioactive properties. Compounds with similar structures have been explored for their fungicidal and herbicidal activities. The unique structural features may allow for selective action against pests while minimizing harm to beneficial organisms.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduction of apoptosis in cancer cell lines
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Agricultural UsePotential fungicidal properties

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The pyrimido[2,1-b][1,3]thiazine core is shared with several analogs (Table 1), though substituent variations significantly alter physicochemical and pharmacological profiles:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound tert-butyl (8), THF-methyl carboxamide (3) ~395.5* High lipophilicity; moderate solubility
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate Bromophenyl (6), ethyl ester (7) ~450.3 Aryl group enhances π-π stacking
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Ethoxy/propoxyphenyl (6), ethyl ester (7) ~498.5 Polar alkoxy groups improve aqueous solubility

*Calculated based on structural formula.

Quantitative Similarity Analysis

  • Tanimoto Coefficient : Structural similarity between the target compound and analogs can be quantified using fingerprint-based methods (e.g., Morgan fingerprints). For example, substitution at position 6 (tert-butyl vs. bromophenyl) reduces similarity scores (<0.7), as aromatic vs. aliphatic groups alter electronic and steric properties .
  • Molecular Networking : Clustering based on fragmentation patterns (cosine scores >0.5) would group the target compound with other pyrimido-thiazine derivatives, highlighting shared fragmentation pathways despite substituent differences .

Pharmacokinetic and Bioactivity Comparisons

ADME Properties

  • Metabolic Stability : The tetrahydrofuran moiety may enhance metabolic stability relative to ester-containing analogs (e.g., ethyl esters in ), which are prone to hydrolysis .

Bioactivity Profiles

  • Target Binding : Pyrimido-thiazine derivatives often target enzymes like histone deacetylases (HDACs) or kinases. Structural analogs with aryl substituents (e.g., bromophenyl ) show stronger π-π interactions in hydrophobic binding pockets, while the target compound’s tert-butyl group may optimize van der Waals interactions .
  • Bioactivity Clustering : Compounds with >70% structural similarity (e.g., shared core and carboxamide groups) cluster into groups with overlapping modes of action, such as epigenetic modulation .

Structural Validation

  • Crystallography : SHELX and ORTEP-III enable precise determination of the fused ring system and substituent orientations .
  • Spectroscopy : NMR (1H/13C) and HRMS data (as in ) confirm the integrity of the carboxamide and tetrahydrofuran groups.

Substituent Effects on Properties and Activity

  • Position 6 : Electrophilic substituents (e.g., bromophenyl ) enhance target affinity but reduce solubility. The target compound’s tert-butyl group balances lipophilicity and metabolic stability.
  • Position 3 : The tetrahydrofuran-methyl carboxamide improves solubility compared to aryl esters, aligning with strategies for optimizing oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how can reaction progress be monitored effectively?

  • Methodology :

  • Multi-step synthesis : Begin with pyrimidine-thiazine core formation via cyclization of thiourea derivatives with α,β-unsaturated ketones, followed by tert-butyl group introduction via nucleophilic substitution (e.g., using tert-butyl bromide under basic conditions). The tetrahydrofuran-methyl carboxamide side chain can be appended via amide coupling using carbodiimide activators (e.g., EDC/HOBt) .
  • Reaction monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization for intermediate steps. For final purification, employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing the structural features of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the tert-butyl singlet (~1.3 ppm) and tetrahydrofuran-methyl protons (δ 3.5–4.0 ppm). The pyrimidine-thiazine ring protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
  • X-ray crystallography : Confirm the fused bicyclic structure and substituent geometry. For example, similar pyrimidothiazines exhibit a flattened boat conformation in the thiazine ring, with dihedral angles between fused rings ranging from 80–90° .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and stability of the thiazine ring under varying pH conditions?

  • Methodology :

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For pH-dependent stability, calculate protonation energies at the oxo group (C=O) and tertiary amine in the thiazine ring .
  • Molecular dynamics (MD) simulations : Study solvation effects in aqueous buffers (pH 2–12) to identify degradation pathways, such as ring-opening via hydrolysis at acidic pH .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for pyrimidothiazine derivatives targeting enzyme inhibition?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated oxidation of the tetrahydrofuran moiety, which may reduce bioavailability in vivo despite strong in vitro activity .
  • Structure-activity relationship (SAR) studies : Systematically modify the tert-butyl and carboxamide groups. For example, bulkier substituents may improve target binding but reduce solubility, necessitating logP optimization .

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